molecular formula C40H50P2+2 B12700916 (3-Methyl-2-butenyl)(6-((3-methyl-2-butenyl)(diphenyl)phosphoranyl)hexyl)diphenylphosphorane CAS No. 81195-02-0

(3-Methyl-2-butenyl)(6-((3-methyl-2-butenyl)(diphenyl)phosphoranyl)hexyl)diphenylphosphorane

Cat. No.: B12700916
CAS No.: 81195-02-0
M. Wt: 592.8 g/mol
InChI Key: XORIGDZTECZZNH-UHFFFAOYSA-N
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Description

(3-Methyl-2-butenyl)(6-((3-methyl-2-butenyl)(diphenyl)phosphoranyl)hexyl)diphenylphosphorane is a complex organophosphorus compound. It is characterized by the presence of multiple phosphoranyl groups and a hexyl chain, making it a unique molecule in the realm of organophosphorus chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-Methyl-2-butenyl)(6-((3-methyl-2-butenyl)(diphenyl)phosphoranyl)hexyl)diphenylphosphorane typically involves the reaction of 3-methyl-2-butenyl halides with diphenylphosphine under controlled conditions. The reaction is carried out in an inert atmosphere to prevent oxidation and is often catalyzed by transition metals such as palladium or nickel. The reaction conditions include temperatures ranging from 50°C to 100°C and the use of solvents like tetrahydrofuran or dichloromethane.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for the addition of reagents and control of reaction conditions is common to minimize human error and enhance safety.

Chemical Reactions Analysis

Types of Reactions

(3-Methyl-2-butenyl)(6-((3-methyl-2-butenyl)(diphenyl)phosphoranyl)hexyl)diphenylphosphorane undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form phosphine oxides.

    Reduction: Reduction reactions can convert the phosphoranyl groups to phosphines.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the phosphoranyl groups are replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines or thiols are employed under mild conditions, often in the presence of a base like triethylamine.

Major Products Formed

    Oxidation: Phosphine oxides.

    Reduction: Phosphines.

    Substitution: Various substituted phosphoranyl derivatives.

Scientific Research Applications

Chemistry

In chemistry, (3-Methyl-2-butenyl)(6-((3-methyl-2-butenyl)(diphenyl)phosphoranyl)hexyl)diphenylphosphorane is used as a ligand in coordination chemistry. Its unique structure allows it to form stable complexes with transition metals, which are useful in catalysis.

Biology

In biological research, this compound is studied for its potential as a bioactive molecule. Its ability to interact with biological macromolecules makes it a candidate for drug development and biochemical studies.

Medicine

In medicine, the compound’s derivatives are explored for their potential therapeutic properties. Research is ongoing to determine its efficacy in treating various diseases, including cancer and neurological disorders.

Industry

Industrially, this compound is used in the synthesis of advanced materials. Its ability to form stable complexes with metals makes it valuable in the production of catalysts and other functional materials.

Mechanism of Action

The mechanism of action of (3-Methyl-2-butenyl)(6-((3-methyl-2-butenyl)(diphenyl)phosphoranyl)hexyl)diphenylphosphorane involves its interaction with molecular targets such as enzymes and receptors. The compound can modulate the activity of these targets by binding to their active sites or altering their conformation. The pathways involved include signal transduction and metabolic pathways, which are crucial for cellular function.

Comparison with Similar Compounds

Similar Compounds

    Triphenylphosphine: A simpler organophosphorus compound used in similar applications.

    Hexylphosphorane: Another compound with a hexyl chain but lacking the complex phosphoranyl groups.

    Diphenylphosphine: A related compound with two phenyl groups attached to phosphorus.

Uniqueness

(3-Methyl-2-butenyl)(6-((3-methyl-2-butenyl)(diphenyl)phosphoranyl)hexyl)diphenylphosphorane is unique due to its multiple phosphoranyl groups and the presence of both phenyl and hexyl chains. This structure imparts distinct chemical properties, making it more versatile in various applications compared to simpler organophosphorus compounds.

Properties

CAS No.

81195-02-0

Molecular Formula

C40H50P2+2

Molecular Weight

592.8 g/mol

IUPAC Name

3-methylbut-2-enyl-[6-[3-methylbut-2-enyl(diphenyl)phosphaniumyl]hexyl]-diphenylphosphanium

InChI

InChI=1S/C40H50P2/c1-35(2)29-33-41(37-21-11-7-12-22-37,38-23-13-8-14-24-38)31-19-5-6-20-32-42(34-30-36(3)4,39-25-15-9-16-26-39)40-27-17-10-18-28-40/h7-18,21-30H,5-6,19-20,31-34H2,1-4H3/q+2

InChI Key

XORIGDZTECZZNH-UHFFFAOYSA-N

Canonical SMILES

CC(=CC[P+](CCCCCC[P+](CC=C(C)C)(C1=CC=CC=C1)C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4)C

Origin of Product

United States

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